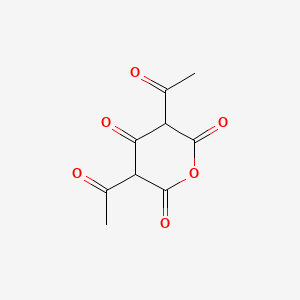![molecular formula C17H19BrN6O2 B11987480 8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987480.png)
8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromobenzylidene hydrazino group attached to a purine core, which is further substituted with butyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives, followed by cyclization and further functionalization of the purine ring. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzylidene group, often using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of hydrazine derivatives .
Scientific Research Applications
8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylidene hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, ultimately influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-BR-4-MEO-BENZYLIDENE)-2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)ACETOHYDRAZIDE
- N’-(4-BR-BENZYLIDENE)-3-(3-ME-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE
- N’-(4-BR-BENZYLIDENE)-2-(4-((4-BR-PHENYL)SULFONYL)-1-PIPERAZINYL)ACETOHYDRAZIDE .
Uniqueness
The uniqueness of 8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE lies in its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets makes it a valuable tool in various research applications.
Properties
Molecular Formula |
C17H19BrN6O2 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-butyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H19BrN6O2/c1-3-4-9-24-13-14(23(2)17(26)21-15(13)25)20-16(24)22-19-10-11-5-7-12(18)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,20,22)(H,21,25,26)/b19-10+ |
InChI Key |
VDCBCYVFAPJNHJ-VXLYETTFSA-N |
Isomeric SMILES |
CCCCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Br)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B11987402.png)


![2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B11987414.png)




![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11987438.png)


![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987444.png)

